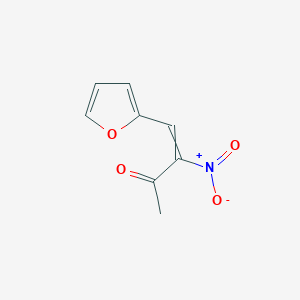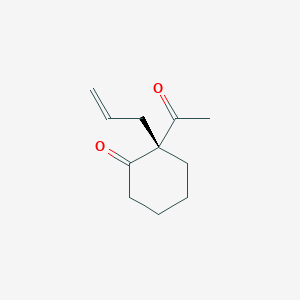![molecular formula C12H16N4O4 B14617507 2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) CAS No. 57101-68-5](/img/structure/B14617507.png)
2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is a free radical initiator commonly used in polymer synthesis. This compound is known for its ability to initiate polymerization reactions, particularly in the production of various polymers and copolymers. It is a water-soluble initiator used in both heterogeneous and homogeneous free-radical polymerizations .
准备方法
The synthesis of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) typically involves the reaction of 4,4’-azobis(4-cyanopentanoic acid) with other reagents under controlled conditions. One common method involves the use of ethyl acetate as a solvent, where the compound is degassed to remove any impurities . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
化学反应分析
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) undergoes various chemical reactions, primarily involving radical formation. The compound can decompose thermally or photochemically to produce free radicals, which then initiate polymerization reactions . Common reagents used in these reactions include solvents like N,N-dimethylformamide and water. The major products formed from these reactions are typically polymers and copolymers, depending on the monomers used in the polymerization process .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as an initiator for radical polymerizations, enabling the synthesis of various polymers and copolymers . In biology and medicine, it is used in the preparation of polymeric nanoparticles for drug delivery systems and other biomedical applications . In industry, it is used in the production of coatings, adhesives, and other polymer-based materials .
作用机制
The mechanism of action of 2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) involves the thermal or photochemical decomposition of the compound to produce free radicals. These radicals then initiate polymerization reactions by reacting with monomers to form polymer chains . The molecular targets and pathways involved in these reactions are primarily related to the formation and propagation of free radicals.
相似化合物的比较
2,2’-[(E)-Diazenediyl]bis(4-cyanopentanoic acid) is similar to other azo initiators such as 2,2’-azobis(2-methylpropionitrile) and 4,4’-azobis(4-cyanovaleric acid) . it is unique in its water solubility and its ability to initiate polymerizations in both heterogeneous and homogeneous systems . This makes it particularly useful in a wide range of applications compared to other similar compounds.
属性
CAS 编号 |
57101-68-5 |
|---|---|
分子式 |
C12H16N4O4 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
2-[(1-carboxy-3-cyanobutyl)diazenyl]-4-cyanopentanoic acid |
InChI |
InChI=1S/C12H16N4O4/c1-7(5-13)3-9(11(17)18)15-16-10(12(19)20)4-8(2)6-14/h7-10H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI 键 |
PTZRYAAOQPNAKU-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(C(=O)O)N=NC(CC(C)C#N)C(=O)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


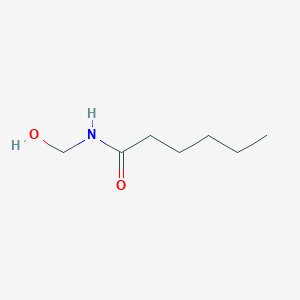
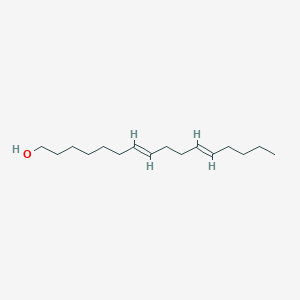
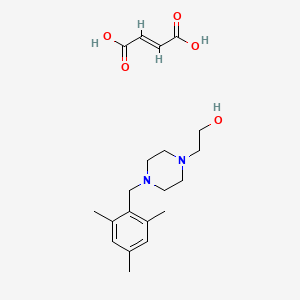
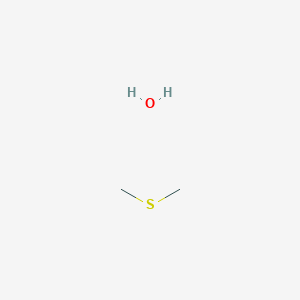
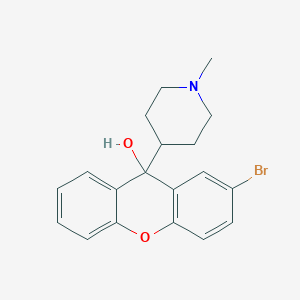

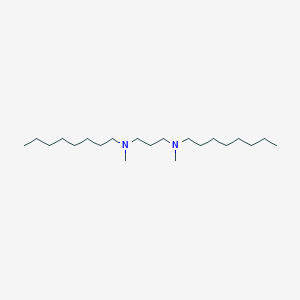
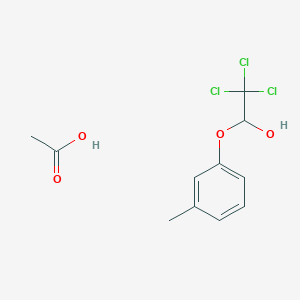
![2-Thiazolamine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14617494.png)
![2-[2-(Ethoxycarbonyl)hydrazinylidene]propanoic acid](/img/structure/B14617495.png)
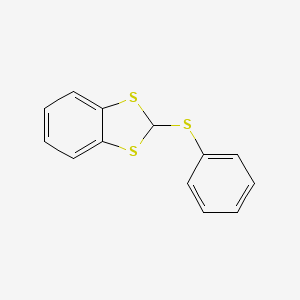
![1-Methyl-4,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14617515.png)
